molecular formula C7H11N3O B2966759 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202327-54-4

3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2966759
CAS No.: 2202327-54-4
M. Wt: 153.185
InChI Key: LQOVMNIIOOASMX-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in the synthesis of pharmaceuticals and biologically important compounds .


Synthesis Analysis

1,2,4-Triazoles can be synthesized via various methods, one of which involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms. The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive nitrogen atoms in their structure. They can act as precursors for nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Structural and Molecular Insights

Research on triazole derivatives, including structures similar to 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has provided significant insights into their crystal and molecular structures. For instance, the study by Boechat et al. (2010) on triazole derivatives revealed the disposition of molecules around a mirror plane, indicating considerable delocalization of π-electron density within the triazole ring. This structural insight is crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Boechat et al., 2010).

Synthetic Applications

Triazole derivatives have been explored for their synthetic utility, exemplified by the work of Shikhaliev et al. (2005), who developed a three-component condensation method to afford triazoloquinazolinones. This synthetic approach highlights the versatility of triazole compounds in facilitating the construction of complex heterocyclic frameworks, which are of interest in the development of new drugs and materials (Shikhaliev et al., 2005).

Catalysis and Organic Transformations

The study by Kimball et al. (2002) on the cyclization of (2-ethynylphenyl)triazenes underlines the potential of triazole derivatives in catalysis and organic transformations. Their findings on carbene mechanistic pathways and pseudocoarctate pathways for cyclization offer avenues for the development of novel catalytic processes in organic synthesis (Kimball et al., 2002).

Biological and Industrial Importance

Research by Singh et al. (2013) on the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–H2O catalytic system underscores the biological and industrial significance of triazole derivatives. Their methodologies demonstrate the environmental friendliness and efficiency of synthesizing triazole compounds, which have applications ranging from medicinal chemistry to material science (Singh et al., 2013).

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Personal protective equipment should be worn and ingestion, inhalation, or contact with skin or eyes should be avoided .

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound can inhibit or activate these enzymes, affecting the metabolic pathways of other substances. Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cells are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the compound has been shown to modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and apoptosis. This modulation can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can lead to enzyme inhibition or activation, affecting various metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal results without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux, leading to changes in the levels of various metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its biological activity and effectiveness.

Properties

IUPAC Name

5-cyclopropyl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-6(5-3-4-5)8-10(2)7(9)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOVMNIIOOASMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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